反式-3'-羟基可替宁N-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

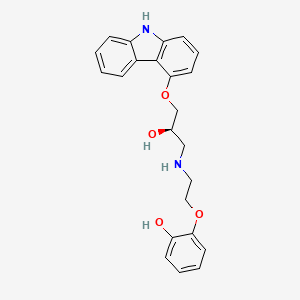

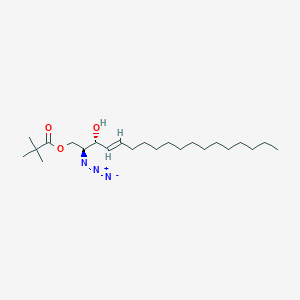

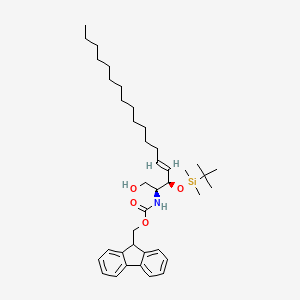

Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (trans-3'-OH-CN-Gluc) is a metabolite of cotinine, an alkaloid found in the tobacco plant. Cotinine is the major metabolite of nicotine, the primary psychoactive ingredient in cigarettes. Trans-3'-OH-CN-Gluc is a glucuronide conjugate of cotinine, and is formed in the body as a result of glucuronidation of cotinine. Trans-3'-OH-CN-Gluc is a major metabolite of cotinine in humans, and is found in the urine and plasma of smokers.

科学研究应用

Biomarker for Tobacco Smoke Exposure (TSE)

Trans-3’-Hydroxy Cotinine (3HC) and cotinine (COT) are biomarkers for tobacco smoke exposure (TSE) . They are used to assess the associations of TSE with sociodemographics and TSE patterns in children who live with smokers .

Indicator of CYP2A6 Activity

The 3HC/COT ratio is a marker of CYP2A6 activity . CYP2A6 is an enzyme that metabolizes nicotine .

Study of Racial and Age-Related Differences in TSE

The 3HC/COT ratio can indicate racial and age-related differences in TSE . For example, non-Hispanic Black children and younger children are likely to have slower nicotine metabolism .

Sensitive Biomarker of Low-Level Nicotine Exposure

3HC may be a more sensitive biomarker of low-level nicotine exposure compared to COT . When compared to urinary COT, urinary 3HC is 2–4 times more concentrated and has a similar half-life when generated from COT .

Correlation with Nicotine Clearance

The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .

Development of Pharmacological Intervention Strategies

This measure of nicotine metabolism has been used to develop pharmacological intervention strategies for smoking cessation .

作用机制

Target of Action

Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine, which is primarily metabolized in the liver . The primary target of this compound is the enzyme Cytochrome P450 2A6 (CYP2A6) , which plays a crucial role in the metabolism of nicotine .

Mode of Action

Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is formed through the metabolic processes of oxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid . The compound interacts with its target, CYP2A6, facilitating the metabolism of nicotine to cotinine .

Biochemical Pathways

The biochemical pathway involves the metabolism of nicotine to cotinine, primarily by C-oxidation . Cotinine is then metabolized by hydroxylation to form trans-3’-Hydroxy Cotinine, which is further metabolized by O-glucuronidation to form Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide .

Pharmacokinetics

The pharmacokinetics of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is closely related to the metabolism of nicotine. Cotinine, from which Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .

Result of Action

The formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a result of the body’s attempt to metabolize and eliminate nicotine. This compound is a human urinary metabolite and a human xenobiotic metabolite , indicating that it is excreted in the urine following the metabolism of nicotine.

Action Environment

The action of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is influenced by environmental factors such as the presence of nicotine and the activity of the CYP2A6 enzyme . The metabolism of nicotine, and thus the formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, can be affected by factors such as genetic variations in the CYP2A6 enzyme, smoking behavior, and exposure to secondhand smoke .

属性

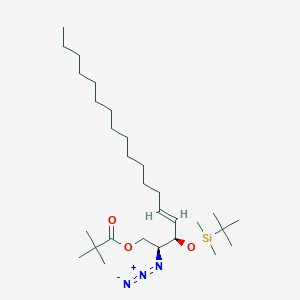

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine N-β-D-Glucuronide involves the conversion of trans-3'-Hydroxy Cotinine to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "trans-3'-Hydroxy Cotinine", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester intermediate.", "Step 2: Addition of trans-3'-Hydroxy Cotinine to the active ester intermediate in DMF to form the trans-3'-Hydroxy Cotinine N-β-D-Glucuronide intermediate.", "Step 3: Purification of the intermediate by column chromatography using DCM and diethyl ether as eluents.", "Step 4: Hydrolysis of the intermediate using NaHCO3 to form trans-3'-Hydroxy Cotinine N-β-D-Glucuronide.", "Step 5: Purification of the final product by column chromatography using DCM and diethyl ether as eluents.", "Step 6: Drying of the final product using anhydrous MgSO4.", "Step 7: Characterization of the final product using various spectroscopic techniques." ] } | |

CAS 编号 |

146275-18-5 |

产品名称 |

trans-3'-Hydroxy Cotinine N-β-D-Glucuronide |

分子式 |

C₁₆H₂₀N₂O₈ |

分子量 |

368.34 |

同义词 |

1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)